3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
Description
3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a benzamide derivative characterized by:
- Core structure: A benzamide scaffold with fluorine substituents at the 3 and 4 positions of the aromatic ring.
- Side chain: A 2-hydroxypropyl group bearing a thiophen-2-yl moiety at the β-carbon.
- Molecular formula: C₁₄H₁₄F₂NO₂S (calculated molecular weight: 303.33 g/mol).
This compound integrates fluorine atoms, known for enhancing metabolic stability and lipophilicity, with a thiophene ring, which may influence electronic properties and receptor binding.
Properties
IUPAC Name |
3,4-difluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXDIEFKEQWJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluorobenzoyl chloride with 2-hydroxy-2-(thiophen-2-yl)propylamine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of sensitive intermediates. The use of solvents like dichloromethane or tetrahydrofuran can facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and minimize human error. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane.
Reduction: LiAlH4 in dry ether or THF.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.
Scientific Research Applications
3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The table below compares key features of the target compound with structurally related benzamide derivatives:
Key Observations:
Substituent Complexity: The target compound’s thiophene-containing side chain increases molecular weight and lipophilicity compared to the simpler hydroxypropyl analog (). In contrast, the piperazinyl sulfonyl derivative () has a bulkier, polar side chain, likely improving water solubility but reducing membrane permeability .
Fluorine Substituents :
Pharmacological and Physicochemical Properties
- However, the hydroxyl group may mitigate excessive hydrophobicity. The piperazinyl sulfonyl derivative () exhibits higher polarity due to the sulfonyl and piperazine groups, favoring aqueous solubility .
- The thiophene ring could further modulate activity against specific enzyme targets (e.g., cytochrome P450) .
Biological Activity
3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a difluoro-substituted benzamide core and a thiophene ring linked through a hydroxypropyl group, presents promising avenues for research in various fields, including pharmacology and material science.
Chemical Structure
The IUPAC name of the compound is 3,4-difluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide. Its molecular formula is , with a molecular weight of 297.32 g/mol. The structural arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluoro groups enhance lipophilicity, potentially increasing membrane permeability and bioavailability. The thiophene moiety may contribute to the compound's ability to modulate enzyme activity or receptor binding, leading to various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Anticancer Properties : Investigations into the anticancer activity of this compound have shown promise, particularly in inhibiting cancer cell proliferation through modulation of specific signaling pathways.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
- In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines (e.g., breast cancer and leukemia cells) with IC50 values ranging from 10 to 30 µM.
- Anti-inflammatory assays revealed that the compound significantly reduced pro-inflammatory cytokine levels in stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Difluoro-substituted benzamide, thiophene ring | Antimicrobial, anti-inflammatory, anticancer |
| 3,4-Difluoro-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide | Furan ring instead of thiophene | Varies; less potent in some cases |
| 3,4-Difluoro-N-(2-hydroxy-2-(pyridin-2-yl)propyl)benzamide | Pyridine ring substitution | Increased binding affinity to certain targets |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the benzamide core and thiophene-containing side chain in this compound?
- The synthesis can be approached via a multi-step protocol:
- Step 1 : Condensation of 3,4-difluorobenzoic acid with a thiophene-derived amine (e.g., 2-amino-2-(thiophen-2-yl)propan-1-ol) using coupling agents like EDC/HOBt to form the benzamide bond .
- Step 2 : Purification via gradient chromatography (e.g., silica gel, 70:30 hexane/ethyl acetate) to isolate intermediates.
- Step 3 : Recrystallization from ethanol/water mixtures to obtain high-purity crystals .
- Challenges include steric hindrance from the hydroxypropyl-thiophene group, requiring elevated temperatures (80–100°C) for amide bond formation .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH3 (δ 1.2–1.5 ppm), CH2 (δ 3.5–4.0 ppm), and aromatic protons (δ 6.8–7.9 ppm). The thiophene ring protons appear as doublets near δ 7.2–7.4 ppm .
- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹) .
- HRMS : Use ESI+ mode to verify the molecular ion [M+H]+ at m/z 339.1 (calculated for C₁₅H₁₄F₂N₂O₂S) .
Q. What solvent systems are recommended for improving solubility in biological assays?
- Due to the compound’s hydrophobicity (logP ~3.2), use DMSO stock solutions (10 mM) diluted in PBS containing 0.1% Tween-80 to prevent aggregation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Fluorine positioning : The 3,4-difluoro substitution on the benzamide enhances electron-withdrawing effects, potentially improving receptor binding. Compare with mono-fluoro analogs to assess potency .
- Thiophene modification : Replace the thiophene with furan or pyridine to evaluate heterocycle-dependent activity in antimicrobial or kinase inhibition assays .
- Hydroxypropyl chain : Test methyl or ethyl ether derivatives to determine if hydrogen bonding at the hydroxyl group is critical for target engagement .
Q. What computational methods (DFT, molecular docking) predict electronic properties and target interactions?
- DFT calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The thiophene ring’s electron-rich regions may favor π-π stacking with aromatic residues in enzyme active sites .
- Docking : Employ AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (FabI), a target for related benzamide derivatives. Validate with MD simulations (AMBER) to assess stability .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Grow single crystals via slow evaporation (acetonitrile/chloroform) and collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL to resolve torsional angles between the benzamide and thiophene moieties .
- Compare with analogous structures (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify conserved packing motifs .
Q. What in vitro assays are suitable for evaluating dual-target inhibition (e.g., bacterial and fungal enzymes)?
- Bacterial assays : Measure MIC values against S. aureus (ATCC 25923) using broth microdilution (CLSI guidelines) .
- Fungal assays : Test inhibition of C. albicans ergosterol biosynthesis via GC-MS quantification of lanosterol accumulation .
Q. How should researchers address contradictory solubility data in different solvent systems?
- Perform Hansen solubility parameter (HSP) analysis to identify optimal solvents. For example, THF (δD = 18.0, δP = 5.7, δH = 8.0) may outperform DCM (δD = 17.8, δP = 3.1, δH = 5.7) due to better polarity matching .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
